
5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine typically involves the reaction of 2-(1H-imidazol-2-yl)pyridine with chloromethylating agents. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of imidazolines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and ethers.
Oxidation Reactions: Formation of aldehydes and carboxylic acids.
Reduction Reactions: Formation of imidazolines.
Scientific Research Applications
5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-2-yl)pyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(Bromomethyl)-2-(1H-imidazol-2-yl)pyridine: Similar reactivity but with different halogen properties.
5-(Hydroxymethyl)-2-(1H-imidazol-2-yl)pyridine: More hydrophilic and less reactive in nucleophilic substitution.
Uniqueness
5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine is unique due to its chloromethyl group, which provides a versatile site for further functionalization. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
1803566-65-5 |
|---|---|
Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-5-7-1-2-8(13-6-7)9-11-3-4-12-9/h1-4,6H,5H2,(H,11,12) |
InChI Key |
XOJFXEPDKIQGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCl)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13260175.png)
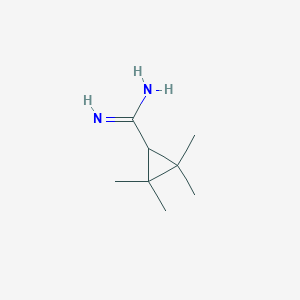



![N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine](/img/structure/B13260201.png)
![2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13260205.png)

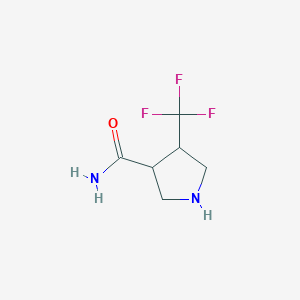
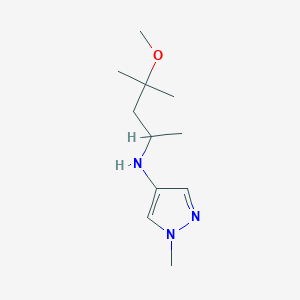
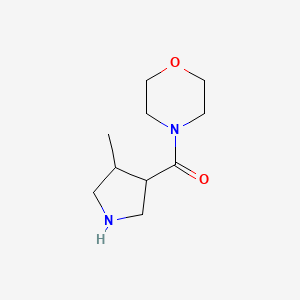
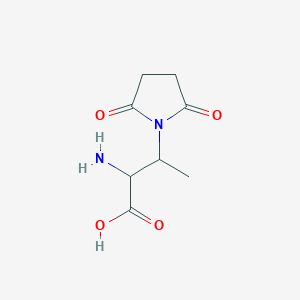
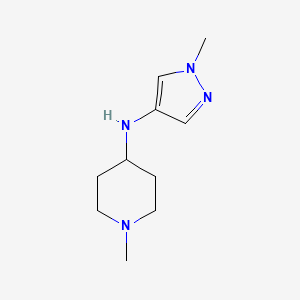
![4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13260233.png)
